2-(3,4-Difluorophenyl)pyrrolidine
CAS No.: 298690-75-2
Cat. No.: VC3752496
Molecular Formula: C10H11F2N
Molecular Weight: 183.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 298690-75-2 |
|---|---|
| Molecular Formula | C10H11F2N |
| Molecular Weight | 183.2 g/mol |
| IUPAC Name | 2-(3,4-difluorophenyl)pyrrolidine |
| Standard InChI | InChI=1S/C10H11F2N/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2 |
| Standard InChI Key | SZPJRABUCTXGIN-UHFFFAOYSA-N |
| SMILES | C1CC(NC1)C2=CC(=C(C=C2)F)F |
| Canonical SMILES | C1CC(NC1)C2=CC(=C(C=C2)F)F |
Introduction
2-(3,4-Difluorophenyl)pyrrolidine is a synthetic organic compound that has garnered attention in various fields of research due to its unique chemical structure and potential applications. This compound belongs to the pyrrolidine class, which is known for its presence in numerous biologically active molecules. The incorporation of a difluorophenyl group enhances its chemical properties, making it an interesting candidate for further study.
2.3. Synthesis
The synthesis of 2-(3,4-Difluorophenyl)pyrrolidine typically involves the reaction of a difluorophenyl group with a pyrrolidine precursor. Detailed synthesis protocols may vary depending on the desired stereoisomer and the specific conditions required for the reaction.
3.1. Biological Activity
While specific biological activities of 2-(3,4-Difluorophenyl)pyrrolidine are not extensively documented, compounds with similar structures often exhibit potential in pharmaceutical applications. The difluorophenyl group can contribute to increased lipophilicity and bioavailability, making such compounds interesting candidates for drug development.
3.2. Chemical Reactions and Derivatives
Derivatives of 2-(3,4-Difluorophenyl)pyrrolidine, such as its hydrochloride salt, are also of interest. For example, (S)-2-(3,4-Difluorophenyl)pyrrolidine hydrochloride has a molecular weight of 219.66 g/mol and is used in life science research .
3.3. Safety and Handling
Handling of 2-(3,4-Difluorophenyl)pyrrolidine requires caution due to potential hazards associated with organic compounds. Safety data sheets should be consulted for specific handling instructions.
Table 2: Comparison with Hydrochloride Salt
| Compound | Molecular Formula | Molecular Weight |
|---|---|---|
| 2-(3,4-Difluorophenyl)pyrrolidine | C10H11F2N | 183.2 g/mol |
| (S)-2-(3,4-Difluorophenyl)pyrrolidine hydrochloride | C10H12ClF2N | 219.66 g/mol |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume